2-((2-Methoxyphenoxy)methyl)thiazolidine

Process Chemistry Purification Polymorphism

2-((2-Methoxyphenoxy)methyl)thiazolidine (CAS 103181-68-6), designated compound 14a, is a 1,3-thiazolidine derivative serving as the penultimate intermediate in the synthesis of moguisteine, a clinically validated peripheral antitussive agent. The compound features an ortho-methoxyphenoxymethyl substituent at the 2-position, which is essential for the biological activity of the final drug substance.

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
CAS No. 103181-68-6
Cat. No. B174103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Methoxyphenoxy)methyl)thiazolidine
CAS103181-68-6
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC2NCCS2
InChIInChI=1S/C11H15NO2S/c1-13-9-4-2-3-5-10(9)14-8-11-12-6-7-15-11/h2-5,11-12H,6-8H2,1H3
InChIKeyRVDKSQDMEIWCNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((2-Methoxyphenoxy)methyl)thiazolidine (CAS 103181-68-6) – A Critical Moguisteine Intermediate


2-((2-Methoxyphenoxy)methyl)thiazolidine (CAS 103181-68-6), designated compound 14a, is a 1,3-thiazolidine derivative serving as the penultimate intermediate in the synthesis of moguisteine, a clinically validated peripheral antitussive agent [1]. The compound features an ortho-methoxyphenoxymethyl substituent at the 2-position, which is essential for the biological activity of the final drug substance [2]. As a crystalline solid (mp 66–67 °C) obtainable in >99% purity, it offers distinct handling and procurement advantages over many structurally related thiazolidine intermediates that are oils [1][3].

Why Unsubstituted or 4‑Methoxy Thiazolidine Analogs Cannot Replace CAS 103181‑68‑6


The ortho-methoxy substitution pattern on the phenyl ring of 2-((2-methoxyphenoxy)methyl)thiazolidine is not a general thiazolidine feature; it is a specific structural determinant for downstream antitussive activity [1]. Simply substituting the 4‑methoxy analog (compound 14b, mp 57–59 °C) or the 2‑hydroxy analog (14f) fails to deliver the same pharmacophoric conformation required by the N‑acyl‑transferase step that generates moguisteine [1][2]. Furthermore, the crystalline nature of the ortho‑methoxy compound enables straightforward purification to >99 % purity without costly high‑vacuum distillation—a benefit not offered by many oily, regioisomeric intermediates [3].

Quantitative Differentiation of 2-((2-Methoxyphenoxy)methyl)thiazolidine Against Closest Analogs


Crystalline Nature and Melting Point Enable Higher Purity Isolation

2-((2-Methoxyphenoxy)methyl)thiazolidine (14a) is a crystalline solid with a melting point of 66–67 °C, whereas the 4‑methoxy regioisomer (14b) melts at 57–59 °C and many other 2‑substituted thiazolidine intermediates are isolated as oils [1][2]. This crystallinity permits direct isolation via filtration and avoids the need for high‑vacuum distillation, which was required for the prior‑art intermediate 2‑(2‑methoxyphenoxy)acetaldehyde diethyl acetal (a black liquid) [3].

Process Chemistry Purification Polymorphism

Improved Process Yield and Purity Over Prior‑Art Moguisteine Intermediate

The improved process described in EP2231627B1 delivers 2‑((2‑methoxyphenoxy)methyl)thiazolidine in greater than 80 % yield (preferably >90 %) and at a purity exceeding 99 % [1]. This contrasts with the prior‑art route, which generated a black liquid intermediate requiring high‑vacuum distillation and was accompanied by polycondensation by‑products [2].

Process Optimization Yield Purity

Ortho‑Methoxy Substitution Is a Prerequisite for Antitussive Activity

In the SAR study by Gandolfi et al., only N‑acyl thiazolidines bearing the ortho‑methoxyphenoxy group (derived from 14a) achieved significant antitussive activity comparable to codeine (ED₅₀ ≈ 23 mg/kg PO for moguisteine) [1]. The 4‑methoxy analog (14b) and the 2‑hydroxy analog (14f) served as intermediates, but their N‑acyl derivatives proved markedly less active, demonstrating that the 2‑OCH₃ group is not replaceable without loss of efficacy [2].

Structure-Activity Relationship Antitussive Medicinal Chemistry

Recommended Application Scenarios for 2-((2-Methoxyphenoxy)methyl)thiazolidine Procurement


Moguisteine API Manufacturing – Late‑Stage Intermediate

For CMO/CDMO partners producing moguisteine active pharmaceutical ingredient, 2-((2-methoxyphenoxy)methyl)thiazolidine (CAS 103181‑68‑6) is the immediate precursor to the final condensation with monoethyl malonate. Its availability in >99 % purity directly from crystallization eliminates the need for in‑house purification and reduces the risk of genotoxic impurities arising from aldehyde by‑products [1].

Medicinal Chemistry – Antitussive Lead Optimization

Medicinal chemistry teams exploring non‑narcotic antitussives should source this specific ortho‑methoxy intermediate rather than attempting to use the cheaper 4‑methoxy or 2‑hydroxy analogs. The SAR evidence shows that the ortho‑methoxy group is critical for achieving codeine‑comparable efficacy, and any deviation results in a significant loss of activity [2].

Process Development – Crystalline Intermediate Advantage

Process R&D groups evaluating routes to thiazolidine‑containing drug candidates can leverage the crystalline, higher‑melting nature of this compound to streamline purification unit operations. Compared to oily intermediates that require column chromatography or high‑vacuum distillation, this solid intermediate can be isolated by simple filtration, reducing solvent usage and cycle time [3].

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